6-(Isopropylamino)-4-methylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

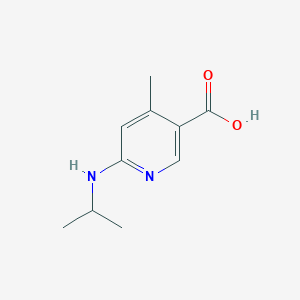

6-(Isopropylamino)-4-methylnicotinic acid: is a chemical compound with the following structure:

Structure: C11H14N2O2

It belongs to the class of nicotinic acid derivatives and features an isopropylamino group attached to the 6-position of the pyridine ring. This compound has diverse applications in both research and industry.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(Isopropylamino)-4-methylnicotinic acid. One common approach involves the Suzuki–Miyaura coupling reaction, which joins an aryl halide (such as 4-methyl-3-nitrobenzoyl chloride) with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst . The reaction proceeds as follows:

Aryl Halide Activation: The aryl halide undergoes oxidative addition to the palladium catalyst.

Transmetalation: The boron group from the organoboron reagent transfers to palladium.

Reductive Elimination: The desired product, this compound, forms.

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details on specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

6-(Isopropylamino)-4-methylnicotinic acid can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of related derivatives.

Reduction: Reduction processes may yield reduced forms of the compound.

Substitution: Substitution reactions at the pyridine ring can modify its functional groups.

Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and various nucleophiles.

Scientific Research Applications

This compound finds applications in:

Medicine: It may serve as a starting material for the synthesis of pharmaceuticals.

Chemical Biology: Researchers study its interactions with biological targets.

Industry: It contributes to the development of novel materials.

Mechanism of Action

The exact mechanism of action for 6-(Isopropylamino)-4-methylnicotinic acid depends on its specific application. It likely involves interactions with cellular receptors or enzymes, affecting relevant pathways.

Comparison with Similar Compounds

While 6-(Isopropylamino)-4-methylnicotinic acid is unique due to its isopropylamino substituent, other related compounds include:

Nicotinic Acid (Niacin): A vitamin B3 derivative with a similar pyridine core.

6-Aminonicotinic Acid: Lacks the isopropylamino group but shares the pyridine scaffold.

Biological Activity

6-(Isopropylamino)-4-methylnicotinic acid (also referred to as IPMNA) is a derivative of nicotinic acid, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of IPMNA, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The compound features an isopropylamino group at the 6-position and a methylene group at the 4-position of the nicotinic acid backbone, which influences its biological activity.

IPMNA exhibits its biological effects primarily through interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets:

- Nicotinic Receptor Agonism : IPMNA has been shown to act as an agonist at various nAChR subtypes, which are crucial for neurotransmission in the central nervous system (CNS). This interaction can lead to enhanced synaptic transmission and neuroprotection.

- Anti-inflammatory Effects : Studies indicate that IPMNA may possess anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways. This activity suggests potential applications in treating inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of IPMNA has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following oral administration, IPMNA is rapidly absorbed, with peak plasma concentrations typically observed within 1-2 hours.

- Distribution : The compound demonstrates a favorable distribution profile, crossing the blood-brain barrier effectively due to its lipophilic nature.

- Metabolism : Metabolic studies indicate that IPMNA undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion is the primary route for eliminating both the parent compound and its metabolites .

Case Studies

Several studies have explored the biological activity of IPMNA in different experimental models:

- Neuroprotective Effects in Rodent Models : In a rodent model of neurodegeneration, IPMNA administration resulted in significant improvements in cognitive function and reductions in neuronal apoptosis. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Activity : A recent investigation assessed the anti-inflammatory effects of IPMNA in a carrageenan-induced paw edema model. Results demonstrated that IPMNA significantly reduced edema formation and cytokine levels compared to control groups, suggesting its utility in managing inflammatory disorders .

Comparative Biological Activity

To better understand the unique properties of IPMNA, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 6-(tert-butylamino)-4-methylnicotinate | Tert-butyl group | Nicotinic receptor agonist |

| Methyl 6-(cyclopropylamino)-4-methylnicotinate | Cyclopropyl instead of isopropyl | Potentially similar receptor activity |

| Methyl 6-(phenylamino)-4-methylnicotinate | Phenyl group replacing isopropyl | Varied biological activities |

| This compound | Isopropyl group | Neuroprotective and anti-inflammatory effects |

This table illustrates how variations in substituent groups can influence the biological activity profile of nicotinic acid derivatives.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)12-9-4-7(3)8(5-11-9)10(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

YHTNASCYQLRAMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.